Cyclohexanamine, 4-(pentyloxy)-, trans-
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Overview
Description
Cyclohexanamine, 4-(pentyloxy)-, trans- is an organic compound with a cyclohexane ring substituted with an amine group and a pentyloxy group in a trans configuration
Preparation Methods
The synthesis of Cyclohexanamine, 4-(pentyloxy)-, trans- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and pentanol as the primary starting materials.
Reaction Conditions: The cyclohexanol is first converted to cyclohexylamine through a hydrogenation reaction using a catalyst such as RANEY® Ni.
Etherification: The cyclohexylamine is then reacted with pentanol in the presence of an acid catalyst to form the pentyloxy group.
Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
Cyclohexanamine, 4-(pentyloxy)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it back to cyclohexanol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Cyclohexanamine, 4-(pentyloxy)-, trans- has several scientific research applications:
Mechanism of Action
The mechanism by which Cyclohexanamine, 4-(pentyloxy)-, trans- exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function . The pentyloxy group can enhance the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes .
Comparison with Similar Compounds
Cyclohexanamine, 4-(pentyloxy)-, trans- can be compared with other similar compounds such as:
Cyclohexanamine: Lacks the pentyloxy group, making it less hydrophobic and potentially less effective in certain applications.
4-(Methoxy)cyclohexanamine: Has a methoxy group instead of a pentyloxy group, which may result in different chemical and biological properties.
4-(Ethoxy)cyclohexanamine: Similar to the pentyloxy derivative but with a shorter ethoxy group, affecting its reactivity and interactions.
The uniqueness of Cyclohexanamine, 4-(pentyloxy)-, trans- lies in its specific structural configuration, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-pentoxycyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h10-11H,2-9,12H2,1H3 |
InChI Key |
MOULDBOONNJCBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1CCC(CC1)N |
Origin of Product |
United States |
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